N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a cyclic amide that contains a hydroxyl group and a pent-4-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide typically involves the reaction of cyclopentanol with pent-4-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of N-((1-oxocyclopentyl)methyl)pent-4-enamide.
Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)pentanamide.
Substitution: Formation of N-((1-chlorocyclopentyl)methyl)pent-4-enamide.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide involves its interaction with specific molecular targets in the body. The hydroxyl group and the amide moiety allow the compound to form hydrogen bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide can be compared with other similar compounds such as:
N-((1-hydroxycyclohexyl)methyl)pent-4-enamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-((1-hydroxycyclopentyl)methyl)hex-4-enamide: Similar structure but with a hex-4-enamide moiety instead of a pent-4-enamide moiety.
The uniqueness of this compound lies in its specific combination of a cyclopentyl ring and a pent-4-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-3-6-10(13)12-9-11(14)7-4-5-8-11/h2,14H,1,3-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQHWHWOKZRCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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